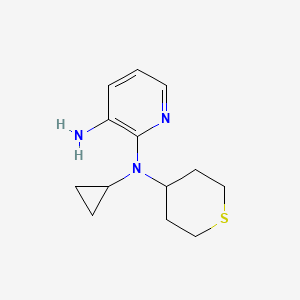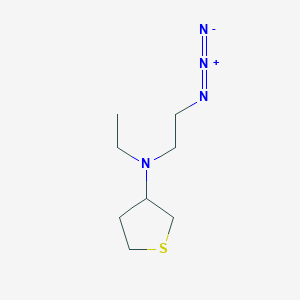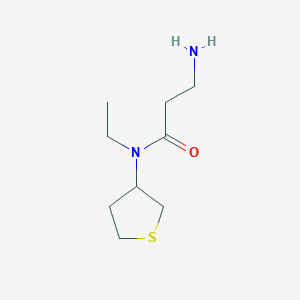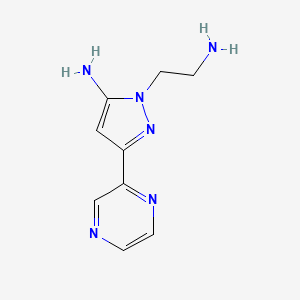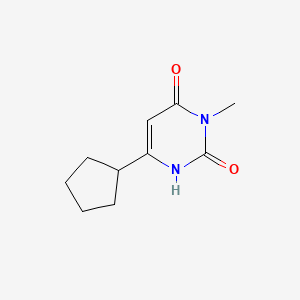
6-Cyclopentyl-3-methyl-1,2,3,4-tetrahydropyrimidin-2,4-dion
Übersicht
Beschreibung
6-Cyclopentyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Cyclopentyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyclopentyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Die Verbindung ist ein Derivat von Pyrimidin, das vielversprechende Aktivität gegen mikrobielle Stämme wie B. pumilis, B. subtilis, E. coli, P. vulgaris, A. niger und P. crysogenium gezeigt hat. Dies deutet darauf hin, dass es ein therapeutisches Potenzial für die Behandlung von Infektionen haben könnte, die durch diese Mikroben verursacht werden.
Chemische Synthese
Die Verbindung kann aus Benzaldehyd, Methylacetoacetat und p-Tolylharnstoff über die modifizierte Biginelli-Reaktion synthetisiert werden, die mit Mikrowellenbestrahlung gefördert und durch p-Toluolsulfonsäure (TsOH) unter lösungsmittelfreien Bedingungen katalysiert wird . Dieses Verfahren könnte in der Forschung eingesetzt werden, um die Verbindung in hoher Ausbeute zu produzieren.
Laborchemikalien
Die Verbindung wird als Laborchemikalie bei der Herstellung von Substanzen sowie für wissenschaftliche Forschung und Entwicklung verwendet . Dies deutet darauf hin, dass es in verschiedenen Laboreinstellungen für verschiedene Arten von Forschungsarbeiten eingesetzt werden könnte.
Pharmazeutische Tests
Die Verbindung steht für pharmazeutische Tests zur Verfügung . Dies deutet darauf hin, dass es in der Arzneimittelforschung und -entwicklung, einschließlich präklinischer und klinischer Studien, eingesetzt werden könnte.
Referenzstandards
Die Verbindung wird als hochwertiger Referenzstandard für genaue Ergebnisse verwendet . Dies deutet darauf hin, dass es in der analytischen Chemie eingesetzt werden könnte, um die Genauigkeit und Zuverlässigkeit analytischer Methoden und Ergebnisse zu gewährleisten.
Analyse der Molekülstruktur
Die Molekülstruktur der Verbindung kann für verschiedene Forschungszwecke analysiert werden . Dies deutet darauf hin, dass es in der Strukturbiologie und biochemischen Forschung eingesetzt werden könnte, um die Struktur-Funktions-Beziehungen biologischer Moleküle zu verstehen.
Eigenschaften
IUPAC Name |
6-cyclopentyl-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-9(13)6-8(11-10(12)14)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYMWJYNOHAJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


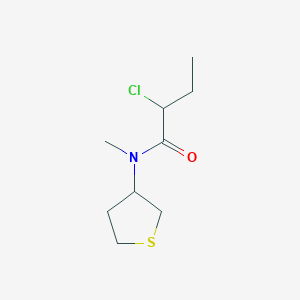


![2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1490352.png)
![Azetidin-3-yl(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone](/img/structure/B1490354.png)
![8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1490356.png)
